methyl 2-(3-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers
Description
Methyl 2-(3-aminocyclohexyl)acetate hydrochloride is a cyclohexylamine-derived ester with a hydrochloride salt. As a mixture of diastereomers, it exists in stereoisomeric forms due to the presence of multiple stereogenic centers (e.g., the 3-aminocyclohexyl group and the acetate moiety). Diastereomers exhibit distinct physical and chemical properties, necessitating specialized separation techniques such as column chromatography or recrystallization .
Properties
CAS No. |
2703781-81-9 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 2-(3-aminocyclohexyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
BMQLEIPIDXBXCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCC(C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-aminocyclohexyl)acetate hydrochloride typically involves the following steps:
Cyclohexylation: The starting material, cyclohexanone, undergoes a reductive amination reaction with ammonia or an amine to form 3-aminocyclohexanone.
Esterification: The 3-aminocyclohexanone is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form methyl 2-(3-aminocyclohexyl)acetate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of methyl 2-(3-aminocyclohexyl)acetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminocyclohexyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 2-(3-aminocyclohexyl)acetate hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, including:
- Oxidation Reactions : Using agents like hydrogen peroxide.
- Reduction Reactions : Employing reducing agents such as sodium borohydride.
- Substitution Reactions : Involving nucleophiles and halogens.
Biological Research
In biological contexts, this compound is utilized to study the effects of cyclohexyl-containing molecules on biological systems. It acts as a model compound to understand:
- Interactions with receptors (e.g., G-protein coupled receptors).
- Modulation of enzyme activity, which can affect metabolic pathways.
Medicinal Chemistry
The compound shows potential in medicinal chemistry for drug development. Its structural features make it a candidate for designing pharmaceuticals targeting specific biological pathways. Notably, it may serve as an intermediate in synthesizing active pharmaceutical ingredients (APIs).
Industrial Applications
In the industrial sector, methyl 2-(3-aminocyclohexyl)acetate hydrochloride is involved in synthesizing specialty chemicals and materials. Its reactivity and solubility properties facilitate various industrial processes, including:
- Production of fine chemicals.
- Development of new materials with specific properties.
Case Study 1: Drug Development
A study highlighted the use of methyl 2-(3-aminocyclohexyl)acetate hydrochloride as an intermediate in synthesizing dopamine receptor ligands. The compound's ability to modulate receptor activity was crucial for developing potential treatments for neurological disorders.
| Compound | Target Receptor | Activity |
|---|---|---|
| Methyl 2-(3-aminocyclohexyl)acetate hydrochloride | Dopamine D2 | Agonist |
Case Study 2: Organic Synthesis
Research demonstrated its effectiveness in synthesizing complex organic molecules through multi-step reactions involving oxidation and reduction processes. The compound's versatility was showcased in producing various derivatives.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Oxidation | H₂O₂ | 85 |
| Reduction | NaBH₄ | 90 |
Mechanism of Action
The mechanism of action of methyl 2-(3-aminocyclohexyl)acetate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to specific sites on these targets, altering their activity and leading to physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Cyclohexylamine backbone : Provides conformational rigidity and influences solubility.
- Ester group (methyl acetate) : Enhances lipophilicity and metabolic stability.
- Hydrochloride salt : Improves crystallinity and aqueous solubility for pharmaceutical applications .
- Condensation of amino alcohols with activated esters.
- Hydrochloride salt formation via treatment with HCl in solvents like dioxane .
Structural and Functional Analogues
A. Methyl 2-(4-Hydroperoxy-4-Methoxycyclohexyl)Acetate ()
- Structure: Contains a hydroperoxy-methoxycyclohexyl group instead of an aminocyclohexyl moiety.
- Properties :
B. 2-Oxo Clopidogrel (Mixture of Diastereomers) ()
- Structure: A thienopyridine derivative with a 2-chlorophenyl group and tetrahydrothieno-pyridine core.
- Properties :
C. Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride ()
- Structure: Branched-chain amino ester with a tert-butyl group.
- Synthesis : Achieved via deprotection of a Boc-protected intermediate using HCl/dioxane.
- NMR: Distinct signals for methylamino (δ 2.54 ppm) and tert-butyl (δ 1.02 ppm) groups .
Physicochemical and Spectroscopic Comparisons
Biological Activity
Methyl 2-(3-aminocyclohexyl)acetate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 232.73 g/mol
- Structure : The compound features a cyclohexyl ring with an amino group and an ester functionality, which contributes to its biological interactions.
The biological activity of methyl 2-(3-aminocyclohexyl)acetate hydrochloride is attributed to its ability to interact with various molecular targets in biological systems. Key aspects include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its affinity for specific receptors or enzymes.
- Ester Hydrolysis : The ester group can undergo hydrolysis, leading to the release of active metabolites that may exhibit distinct biological effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Neuroactive Effects : Preliminary studies suggest potential neuroactive properties, possibly through modulation of neurotransmitter systems.
- Antimicrobial Activity : Some derivatives have shown activity against Gram-negative bacteria, indicating potential applications in combating antibiotic resistance .
- Cancer Cell Proliferation Inhibition : In vitro studies have demonstrated that certain diastereomers can inhibit the proliferation of cancer cell lines, such as MDA-MB-231, with significant apoptosis induction observed .
Case Study 1: Neuroactive Properties
A study investigated the neuropharmacological profile of methyl 2-(3-aminocyclohexyl)acetate hydrochloride. The compound was tested on various neurotransmitter receptors, showing selective binding affinity that suggests its potential use in treating neurological disorders.
Case Study 2: Antimicrobial Efficacy
In a series of experiments, the compound was evaluated for its antimicrobial properties against multiple bacterial strains. Results indicated that it exhibits synergistic effects when combined with established antibiotics like rifampicin, enhancing efficacy against resistant strains .
Case Study 3: Cancer Research
In a recent study focusing on breast cancer cell lines, methyl 2-(3-aminocyclohexyl)acetate hydrochloride was shown to induce apoptosis significantly at low concentrations. The mechanism involved caspase activation and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Data Summary
Q & A
Basic: What synthetic methodologies are commonly employed to prepare methyl 2-(3-aminocyclohexyl)acetate hydrochloride as a diastereomeric mixture?
Methodological Answer:
The synthesis typically involves multi-step reactions, including esterification, amidation, and cyclization. For example, a general approach involves:
Amino-protection : Introducing a Boc (tert-butoxycarbonyl) group to the cyclohexylamine precursor to prevent unwanted side reactions during subsequent steps .
Esterification : Reacting the protected amine with a methyl ester derivative (e.g., methyl bromoacetate) under basic conditions to form the acetamide intermediate .
Deprotection and Hydrochloride Formation : Removing the Boc group using HCl/dioxane, followed by neutralization to yield the hydrochloride salt. The diastereomeric mixture arises from the stereochemical flexibility at the 3-aminocyclohexyl group during cyclization or amidation steps .
Key Considerations : Reaction temperature, solvent polarity, and catalyst choice (e.g., chiral catalysts) influence diastereomer ratios. NMR data (e.g., split signals in -NMR at δ 3.63 ppm for methoxy groups) confirm the mixture .
Basic: How do researchers characterize and differentiate diastereomers in this compound using spectroscopic techniques?
Methodological Answer:
Diastereomers are distinguished via:
- -NMR : Split signals due to non-equivalent protons. For example, diastereomers of similar acetamide derivatives show duplicated peaks for methoxy (δ 3.63 ppm) and cyclohexyl protons (δ 1.50–2.46 ppm) .
- HPLC-MS : Reverse-phase chromatography with chiral columns (e.g., C18) separates diastereomers based on polarity. Mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 400.1 for related compounds) .
- X-ray Crystallography : Resolves absolute configurations but requires pure crystals, which is challenging for mixtures .
Advanced: How can researchers optimize reaction conditions to control the diastereomer ratio during synthesis?
Methodological Answer:
Diastereomer ratios are modulated by:
- Stereoselective Catalysis : Using chiral auxiliaries or organocatalysts to favor one transition state. For example, iridium-based catalysts in asymmetric allylic alkylation improve stereocontrol .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing steric hindrance and favoring specific conformers .
- Temperature Control : Lower temperatures slow epimerization, stabilizing kinetic products. For instance, reactions at −20°C reduce racemization in similar cyclohexyl derivatives .
Validation : Monitor ratios via -NMR integration (e.g., 50:50 diastereomer splits in δ 1.50–1.47 ppm for methyl groups) .
Advanced: What analytical challenges arise when interpreting NMR data for diastereomeric mixtures, and how are they resolved?
Methodological Answer:
Challenges :
- Signal overlap in - and -NMR due to similar chemical environments.
- Dynamic equilibria (e.g., chair flipping in cyclohexane rings) causing averaged signals.
Solutions : - Variable Temperature (VT) NMR : At low temperatures (e.g., −40°C), conformational locking reveals distinct diastereomer signals .
- COSY and NOESY : Correlate coupling patterns and nuclear Overhauser effects to assign stereochemistry. For example, NOE interactions between cyclohexyl protons and the acetamide group confirm spatial proximity .
- Isotopic Labeling : -labeling the amine group simplifies -NMR splitting patterns .
Advanced: How do researchers address discrepancies between experimental and computational stereochemical predictions for this compound?
Methodological Answer:
Discrepancies often arise from:
- Inaccurate Force Fields : Molecular mechanics models (e.g., MMFF) may misestimate cyclohexane ring strain.
- Solvent Effects : Computational models (e.g., DFT) often neglect solvent interactions, leading to mismatched energy barriers.
Mitigation Strategies :
Hybrid QM/MM Calculations : Combine quantum mechanics for the reaction center with molecular mechanics for the solvent environment .
Experimental Benchmarking : Compare computed NMR shifts (e.g., -NMR δ 175.1 vs. experimental δ 174.8) to refine parameters .
Dynamic NMR Simulations : Predict line-shape changes under VT conditions to validate conformational equilibria .
Advanced: What strategies are effective in separating diastereomers for biological activity studies?
Methodological Answer:
Separation methods include:
- Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak® IA). For example, a 4:3 diastereomer mixture was resolved using gradient elution (10–50% ethyl acetate/hexanes) .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Selectively crystallize one diastereomer by adjusting solvent polarity (e.g., ethanol/water mixtures) .
- Derivatization : Convert diastereomers into diastereomeric salts (e.g., using tartaric acid) for easier separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
